molecular formula C11H8BrP B3058021 3-Bromo-5-phenylphosphinine CAS No. 87274-72-4

3-Bromo-5-phenylphosphinine

Cat. No.: B3058021
CAS No.: 87274-72-4
M. Wt: 251.06 g/mol
InChI Key: NSCBKTAIQFHUAV-UHFFFAOYSA-N
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Description

3-Bromo-5-phenylphosphinine is a compound belonging to the class of phosphinines, which are six-membered aromatic phosphorus heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-phenylphosphinine typically involves the reaction of a brominated phenyl derivative with a phosphorus-containing reagent. One common method is the reaction of 3-bromo-5-phenylphosphine with a suitable base under controlled conditions to form the desired phosphinine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-phenylphosphinine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinine to its corresponding phosphine.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium alkoxides or amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Phosphine oxides.

    Reduction: Corresponding phosphines.

    Substitution: Various substituted phosphinines depending on the nucleophile used.

Scientific Research Applications

3-Bromo-5-phenylphosphinine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-Bromo-5-phenylphosphinine involves its interaction with various molecular targets. The phosphorus atom in the compound can act as a nucleophile, participating in various chemical reactions. The aromatic ring structure also allows for π-π interactions with other aromatic compounds, influencing its reactivity and binding properties.

Comparison with Similar Compounds

    3-Bromo-5-phenylphosphine: Similar structure but lacks the aromatic ring.

    5-Phenylphosphinine: Similar structure but without the bromine atom.

    3-Bromo-5-methylphosphinine: Similar structure but with a methyl group instead of a phenyl group.

Uniqueness: 3-Bromo-5-phenylphosphinine is unique due to the presence of both the bromine atom and the phenyl group, which confer distinct reactivity and binding properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-bromo-5-phenylphosphinine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrP/c12-11-6-10(7-13-8-11)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCBKTAIQFHUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CP=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60519209
Record name 3-Bromo-5-phenylphosphinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60519209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87274-72-4
Record name 3-Bromo-5-phenylphosphinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60519209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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